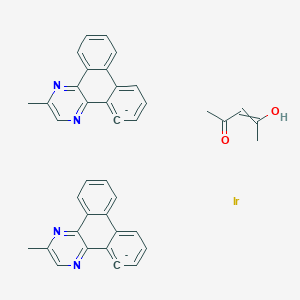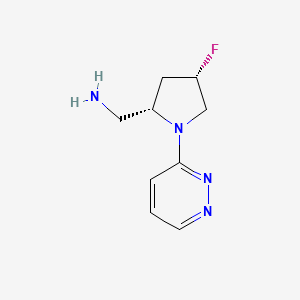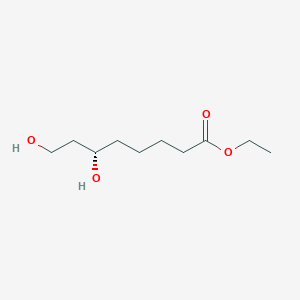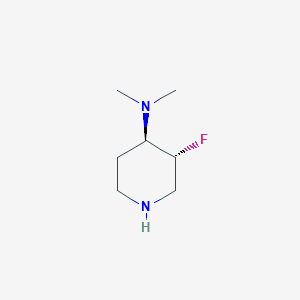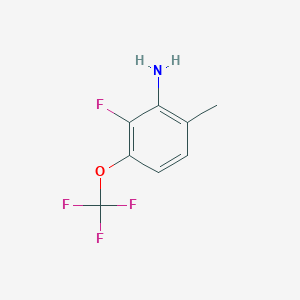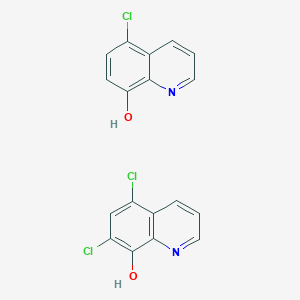
2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile is an organic compound characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, along with an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenylacetonitrile derivative, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the halogenation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The bromo and chloro substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines or aldehydes.
Substitution: Various substituted phenylacetonitrile derivatives depending on the nucleophile used.
科学研究应用
2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
相似化合物的比较
Similar Compounds
- 2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile
- 2-(4-Amino-3-iodo-5-chlorophenyl)acetonitrile
- 2-(4-Amino-3-bromo-5-methylphenyl)acetonitrile
Uniqueness
2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile is unique due to the specific combination of amino, bromo, and chloro substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents with tailored properties.
属性
分子式 |
C8H6BrClN2 |
|---|---|
分子量 |
245.50 g/mol |
IUPAC 名称 |
2-(4-amino-3-bromo-5-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrClN2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |
InChI 键 |
BPELDNGGERSFCI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)N)Br)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


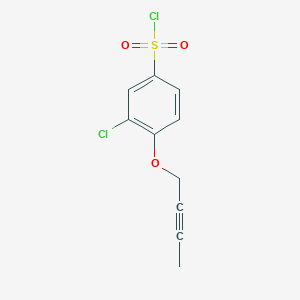
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
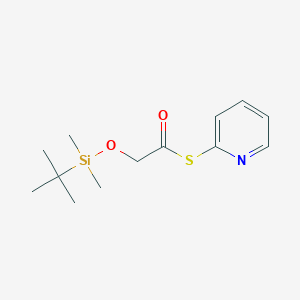
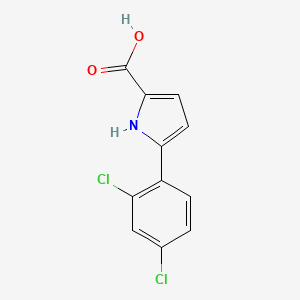
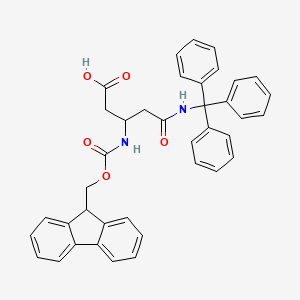

![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
